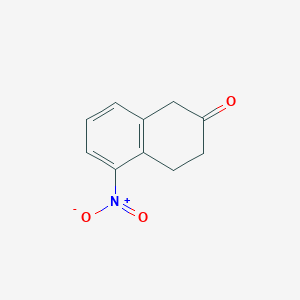

5-Nitro-2-tetralone

Overview

Description

Synthesis Analysis

The synthesis of 5-Nitro-2-tetralone and related compounds often involves the nitration of tetralones or the use of nitroolefins in catalytic asymmetric reactions. For example, Rufer et al. (1975) reported the synthesis of 2-(5-Nitro-2-imidazolylmethylene)-1-tetralones through a process evaluating their antimicrobial activities, highlighting the broad antibacterial spectrum of the synthesized compounds (Rufer, Kessler, & Schröder, 1975). Nath and Pan (2017) developed an organocatalytic asymmetric Tamura cycloaddition with α-branched nitroolefins to synthesize highly functionalized 1-tetralone compounds, showcasing the reaction's high enantioselectivity and good diastereoselectivity (Nath & Pan, 2017).

Molecular Structure Analysis

The molecular structure of 5-Nitro-2-tetralone and its polymorphs can be characterized by various spectroscopic methods and X-ray diffraction analysis. Pogoda, Janczak, and Videnova-Adrabińska (2016) synthesized new polymorphic forms of 5-nitrofurazone, closely related to 5-Nitro-2-tetralone, and analyzed their molecular organization in terms of conformation and hydrogen-bonded networks (Pogoda, Janczak, & Videnova-Adrabińska, 2016).

Chemical Reactions and Properties

5-Nitro-2-tetralone participates in various chemical reactions, leading to the synthesis of compounds with potential biological activity or materials with specific properties. For instance, Aksenov et al. (2023) described a diastereoselective assembly of tetralone derivatives through a tandem Michael reaction and ipso-substitution of the nitro group, producing 1-tetralones with two contiguous chiral centers (Aksenov et al., 2023).

Scientific Research Applications

β-Adrenoceptor Agonistic Activity : A study by Miyake et al. (1977) synthesized derivatives of 5-Nitro-2-tetralone and found potent β-adrenoceptor agonistic activity with significant β2-selectivity in these compounds (Miyake et al., 1977).

Antibacterial and Antitrichomonal Activities : Rufer et al. (1975) reported that derivatives of 5-Nitro-2-tetralone displayed a broad antibacterial spectrum, including effectiveness against Proteus species and Pseudomonas aeruginosa. Some derivatives also showed extraordinary antitrichomonal activities (Rufer et al., 1975).

Synthesis of 5,6-Dihydrobenzacridines : Ju (2003) explored the synthesis of 5,6-dihydrobenzacridines aided by low-valent titanium reagents, starting with 2 (o nitrobenzal) 1 tetralones (Ju, 2003).

Deprotonation Study : Nevy et al. (1997) investigated the deprotonation of phenyl-substituted 2-tetralones, including 6-nitro-2-tetralone, in aqueous sodium hydroxide. This study provided insights into the transition state imbalance in these reactions (Nevy et al., 1997).

Synthesis of Tetrahydrochromenes and Dihydronaphthofurans : Reddy et al. (2023) reported on the synthesis of substituted tetrahydrochromenes and dihydronaphthofurans via a cascade process, starting from β-tetralone (Reddy et al., 2023).

Synthesis of Benzo[h]quinazolines and Dibenzo[a,i]phenanthridines : Herrera et al. (2006) described the one-pot synthesis of benzo[h]quinazolines and dibenzo[a,i]phenanthridines from 1-tetralone and 2-tetralone, respectively, highlighting the versatility of tetralone derivatives in chemical synthesis (Herrera et al., 2006).

Synthesis of 3,4-Cyclopenta-1-tetralones : Uenoyama et al. (2005) achieved the synthesis of 3,4-cyclopenta-1-tetralones through a one-pot sequence involving radical cyclization and carbonylation (Uenoyama et al., 2005).

Antiproliferative and Antibacterial Activity : Cuartas et al. (2019) synthesized new benzo[g]indazoles functionalized with 6-nitro groups starting from benzylidene tetralones. These compounds exhibited significant antiproliferative activity against lung carcinoma cell lines and antibacterial activity against N. gonorrhoeae (Cuartas et al., 2019).

Hydrogenation of Nitroderivatives : Trandafir et al. (2020) conducted a study on the hydrogenation of nitroderivatives, including 7-nitro-1-tetralone, using a composite catalyst. This research contributes to the field of catalysis and chemical synthesis (Trandafir et al., 2020).

Safety And Hazards

Safety measures for handling 5-Nitro-2-tetralone include wearing tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves. If exposure limits are exceeded or irritation symptoms are experienced, a full-face respirator should be used . Avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Future Directions

The future directions for 5-Nitro-2-tetralone could involve further exploration of its synthesis methods, chemical reactions, and potential applications. For instance, the development of green and sustainable methods for amide hydrogenation is a central focus of modern organic synthesis, and 5-Nitro-2-tetralone could play a role in this research .

properties

IUPAC Name |

5-nitro-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-3H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTMHJVZTNLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519741 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-tetralone | |

CAS RN |

89331-01-1 | |

| Record name | 5-Nitro-3,4-dihydronaphthalen-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

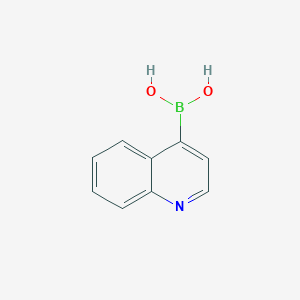

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)

![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)